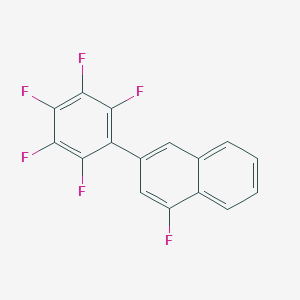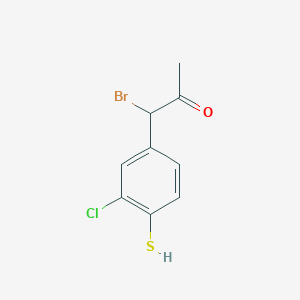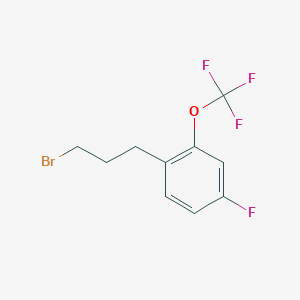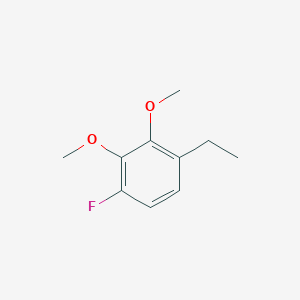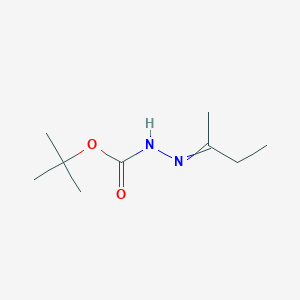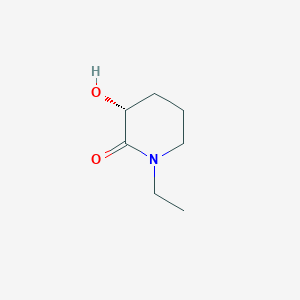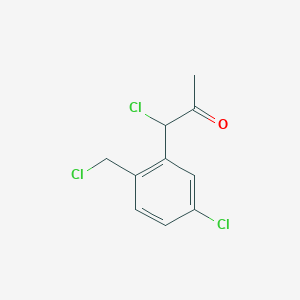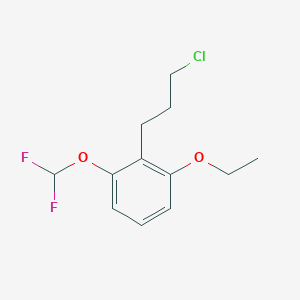
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene is an organic compound with the molecular formula C12H15ClF2O It is a derivative of benzene, characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 1-(3-Chloropropyl)benzene: This can be achieved by reacting benzene with 1-bromo-3-chloropropane in the presence of a suitable catalyst.
Introduction of the Difluoromethoxy Group:
Ethoxylation: Finally, the ethoxy group is introduced via an ethoxylation reaction, typically using ethanol and a suitable catalyst under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding alcohols or ketones.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The difluoromethoxy and ethoxy groups may influence the compound’s overall reactivity and binding affinity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has a similar structure but with an ethyl group instead of an ethoxy group. It may exhibit different reactivity and applications.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: The presence of a trifluoromethylthio group introduces additional fluorine atoms, potentially altering the compound’s chemical properties and biological activity.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene:
Eigenschaften
Molekularformel |
C12H15ClF2O2 |
|---|---|
Molekulargewicht |
264.69 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-1-(difluoromethoxy)-3-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-10-6-3-7-11(17-12(14)15)9(10)5-4-8-13/h3,6-7,12H,2,4-5,8H2,1H3 |
InChI-Schlüssel |
CKEDKEUECCWZHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC=C1)OC(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


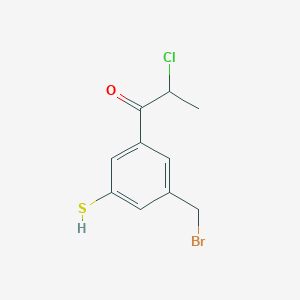

![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)
